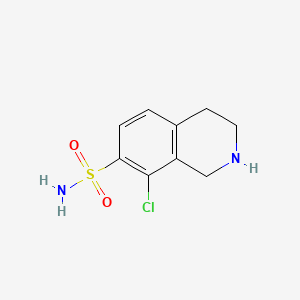

8-Chloro-tetrahydroisoquinoline-7-sulfonamide

Übersicht

Beschreibung

8-Chloro-tetrahydroisoquinoline-7-sulfonamide is a chemical compound with the molecular formula C9H11ClN2O2S. It is a derivative of tetrahydroisoquinoline, which is a bicyclic compound consisting of a benzene ring fused to a piperidine ring. The presence of a chlorine atom at the 8th position and a sulfonamide group at the 7th position makes this compound unique. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Vorbereitungsmethoden

The synthesis of 8-Chloro-tetrahydroisoquinoline-7-sulfonamide typically involves the following steps:

Starting Material: The synthesis begins with tetrahydroisoquinoline as the starting material.

Chlorination: The 8th position of the tetrahydroisoquinoline ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

Sulfonamide Formation: The chlorinated intermediate is then reacted with a sulfonamide derivative, such as sulfonyl chloride, under basic conditions to introduce the sulfonamide group at the 7th position.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Analyse Chemischer Reaktionen

8-Chloro-tetrahydroisoquinoline-7-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfonic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

8-Chloro-tetrahydroisoquinoline-7-sulfonamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

Wirkmechanismus

The mechanism of action of 8-Chloro-tetrahydroisoquinoline-7-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The chlorine atom may also contribute to binding affinity through hydrophobic interactions. The exact pathways involved depend on the specific biological target being studied .

Vergleich Mit ähnlichen Verbindungen

8-Chloro-tetrahydroisoquinoline-7-sulfonamide can be compared with other similar compounds, such as:

Tetrahydroisoquinoline: Lacks the chlorine and sulfonamide groups, making it less reactive and less biologically active.

8-Chloro-tetrahydroisoquinoline: Contains the chlorine atom but lacks the sulfonamide group, resulting in different chemical and biological properties.

Tetrahydroisoquinoline-7-sulfonamide: Contains the sulfonamide group but lacks the chlorine atom, leading to variations in reactivity and biological activity.

The presence of both the chlorine and sulfonamide groups in this compound makes it unique and valuable for various research applications.

Biologische Aktivität

8-Chloro-tetrahydroisoquinoline-7-sulfonamide is a compound that belongs to the class of tetrahydroisoquinolines, characterized by a sulfonamide functional group. This compound has garnered attention due to its significant biological activity, particularly as an agonist for retinoic acid receptor-related orphan receptor gamma t (RORγt), which plays a crucial role in immune response regulation and potential cancer therapies. This article explores the biological activities, mechanisms of action, and therapeutic implications of this compound, supported by data tables and relevant research findings.

- Chemical Formula : C₁₃H₁₄ClN₃O₂S

- Molecular Weight : 322.81 g/mol

The compound features a chloro substituent and a sulfonamide group within a tetrahydroisoquinoline framework, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- RORγt Agonism : It enhances immune responses by activating RORγt, which is implicated in the differentiation of T-helper 17 cells and plays a role in autoimmune diseases and cancer.

- Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with amino acid residues in enzyme active sites, leading to inhibition of enzyme activity. The chloro atom may enhance binding affinity through hydrophobic interactions.

- Modulation of Cell Signaling Pathways : The compound influences pathways related to inflammation and cell differentiation, suggesting potential applications in immunotherapy.

Biological Activities

Research has highlighted various biological activities associated with this compound:

- Anticancer Activity : The compound has shown efficacy against various cancer types by modulating pathways involved in cell growth and apoptosis. For instance, its ability to induce apoptosis in cancer cells has been documented, indicating its potential as an anticancer agent.

- Immunomodulatory Effects : By activating RORγt, it enhances immune responses, which could be beneficial in treating autoimmune diseases.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, although further research is needed to elucidate these effects.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and unique features of compounds related to this compound:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound | Tetrahydroisoquinoline | Potent RORγt agonist; complex synthesis |

| N-(4-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide | Tetrahydroisoquinoline | Similar scaffold; different substituents |

| Sulfanilamide | Simple sulfonamide | Basic structure; lacks aromatic complexity |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Cancer Cell Lines : In vitro studies demonstrated that this compound significantly inhibited the growth of various cancer cell lines by inducing apoptosis and altering cell cycle progression. For example, treated MCF-7 breast cancer cells exhibited increased lactate dehydrogenase (LDH) levels, indicating cell damage and death .

- RORγt Activation : A study focused on the compound's role as an RORγt agonist showed that it could enhance Th17 cell differentiation, which is critical in autoimmune disease management.

- Antimicrobial Activity : Although not extensively studied, initial findings suggest that the compound may possess antimicrobial properties that warrant further investigation.

Eigenschaften

IUPAC Name |

8-chloro-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2S/c10-9-7-5-12-4-3-6(7)1-2-8(9)15(11,13)14/h1-2,12H,3-5H2,(H2,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEUSRHFVPLVPCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC(=C2Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50230911 | |

| Record name | 8-Chloro-tetrahydroisoquinoline-7-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50230911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81134-73-8 | |

| Record name | 8-Chloro-tetrahydroisoquinoline-7-sulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081134738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Chloro-tetrahydroisoquinoline-7-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50230911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.